1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is a chemical compound characterized by a long hydrocarbon chain and four carboxylic acid groups. As a tetramethyl ester, it is derived from the reaction of the acid with methanol, resulting in four methyl groups attached to the carboxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester typically involves the esterification of 1,8,9,16-Hexadecanetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,8,9,16-Hexadecanetetracarboxylic acid.
Reduction: Formation of 1,8,9,16-Hexadecanetetracarboxylic alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The long hydrocarbon chain may also influence the compound’s interaction with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8,9,16-Hexadecanetetracarboxylic acid: The parent compound without esterification.
1,8,9,16-Hexadecanetetracarboxylic acid, tetraethyl ester: Similar ester compound with ethyl groups instead of methyl groups.
Uniqueness
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is unique due to its specific esterification with methyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The presence of four ester groups also provides multiple sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
144190-29-4 |
---|---|
Molekularformel |
C24H42O8 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
tetramethyl hexadecane-1,8,9,16-tetracarboxylate |
InChI |
InChI=1S/C24H42O8/c1-29-21(25)17-13-9-5-7-11-15-19(23(27)31-3)20(24(28)32-4)16-12-8-6-10-14-18-22(26)30-2/h19-20H,5-18H2,1-4H3 |
InChI-Schlüssel |
GWZIJOFCJPBECR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCC(C(CCCCCCCC(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.